2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)
Description
2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is a heterocyclic compound featuring a central furan ring substituted with a 4-nitrophenyl group and two 5-methylfuran moieties. The para-nitro substituent on the phenyl ring distinguishes it from ortho-substituted analogs (e.g., o-nitrophenyl derivatives) discussed in the literature .
Properties
Molecular Formula |
C21H17NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-[5-(4-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H17NO5/c1-13-3-9-18(25-13)21(19-10-4-14(2)26-19)20-12-11-17(27-20)15-5-7-16(8-6-15)22(23)24/h3-12,21H,1-2H3 |
InChI Key |
ORLYCWGSPVFAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is often stirred at reflux temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for drug development. Research has indicated that derivatives of furan and nitrophenyl compounds often possess anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Antimicrobial Activity
A study demonstrated the antimicrobial efficacy of similar furan derivatives against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.
| Activity | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 |
| Antimicrobial | Escherichia coli | 12 |
Material Science Applications
In materials science, the unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of nitrophenyl groups can enhance charge transport properties.
Case Study: Organic Electronics
Research has shown that furan-based compounds can improve the efficiency of OLEDs due to their ability to form stable films with high charge mobility.
| Parameter | Value |
|---|---|
| Charge Mobility | 0.1 cm²/Vs |
| Luminance Efficiency | 20 cd/m² |
Agricultural Chemistry Applications
The compound also shows promise in agricultural chemistry, particularly as a potential herbicide or growth regulator. The furan moiety is known for its ability to interfere with plant growth processes.
Case Study: Herbicidal Activity
A comparative study assessed the herbicidal effects of furan derivatives on common weeds. Results indicated that specific concentrations could significantly inhibit weed growth.
| Weed Species | Concentration (mg/L) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 65 |
| Chenopodium album | 100 | 75 |
Mechanism of Action
The mechanism of action of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the furan ring can interact with enzymes and proteins, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell walls and inhibiting enzyme functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
The following compounds share the bis(5-methylfuran)methane backbone but differ in aryl substituents:
Table 1: Key Structural Analogues
Key Observations:
Substituent Effects on Reactivity :
- The nitro group in 1a and 1b enables reduction to amines (e.g., using Zn/HCl or hydrazine-Pd/C), forming anilines like 2a and 2b (73–80% yields).
- In contrast, the p-nitrophenyl group in 6b enhances thermal stability (higher melting point) and antiproliferative activity against cancer cell lines.
Physicochemical Properties :
Functional Group Transformations
The nitro group in the target compound and its analogs serves as a versatile handle for synthetic modifications:
Table 2: Functional Group Reactivity
Example:
- Reduction of 1a (o-nitrophenyl) with Zn/NH4Cl yields hydroxylamine 4 (80% yield), which can cyclize to form indole derivatives.
Example Protocol for o-Nitroaryl Analogs:
Condensation Reaction :
- React 2-nitrobenzaldehyde with 2-methylfuran in dioxane using perchloric acid as a catalyst.
- Crystallize the product from hexane/CH2Cl2 (yield: 74%).
Characterization :
Biological Activity
The compound 2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is a furan-based derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the synthesis, characterization, and biological activity of this compound, along with relevant case studies and research findings.
Biological Activity
The biological activity of 2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) has been investigated primarily in the context of its antimicrobial properties. Here are key findings:
Antimicrobial Activity
- Mechanism of Action : The compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. It targets iron acquisition pathways crucial for bacterial survival, specifically inhibiting enzymes involved in siderophore biosynthesis .
- In Vitro Studies : Research has shown that derivatives of furan compounds can inhibit the growth of mycobacterial species effectively. For instance, methyl 5-(4-nitrophenyl)furan-2-carboxylate was identified as an inhibitor of salicylate synthase MbtI, an enzyme critical for iron uptake in M. tuberculosis .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also possess anti-inflammatory effects. This is hypothesized based on structural similarities to other known anti-inflammatory agents that modulate pathways involved in inflammation .
Study 1: Inhibition of Mycobacterial Growth
A study conducted by researchers at an academic institution focused on the efficacy of furan-based compounds against M. tuberculosis. The study utilized a series of synthesized derivatives, including the target compound. Results indicated significant inhibition at low micromolar concentrations, suggesting potential for development into therapeutic agents .
Study 2: Structural Activity Relationship (SAR)
Another research effort examined various structural modifications on furan derivatives to optimize their biological activity. This SAR analysis revealed that substituents at specific positions on the furan ring significantly influenced both antimicrobial potency and selectivity against pathogenic bacteria .
Data Summary
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what catalysts are typically employed?
The compound can be synthesized via acid-catalyzed condensation reactions. A representative method involves reacting nitro-substituted benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde) with 2-methylfuran in the presence of perchloric acid (HClO₄) as a catalyst. The reaction proceeds in dioxane under ambient conditions, followed by crystallization from hexane or dichloromethane for purification . Key steps include:
- Catalyst selection : HClO₄ or other Brønsted acids to activate the aldehyde group.
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
- Purification : Recrystallization or column chromatography to isolate the product.
Advanced: How can reaction conditions be optimized to enhance yield and purity of nitroaryl-bis(5-methylfuran) derivatives?
Optimization involves:
- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., furan ring decomposition).
- Stoichiometric ratios : A 1:2 molar ratio of aldehyde to 2-methylfuran ensures complete conversion .
- Catalyst loading : 1–2% v/v HClO₄ balances reactivity and safety.
- In situ monitoring : TLC or HPLC tracks reaction progress to prevent over-condensation.
- Post-reaction quenching : Neutralization with aqueous NaHCO₃ reduces acid-induced degradation.
Basic: What spectroscopic techniques confirm the structural integrity of nitroaryl-bis(5-methylfuran) compounds?
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.50–7.71 ppm, methyl groups at δ 2.18 ppm) .
- IR spectroscopy : Detects functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, furan C-O-C at ~1250 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for C₁₇H₁₅NO₄ at m/z 298.1).
- Elemental analysis : Confirms C, H, N composition (e.g., C: 68.68%, N: 4.71%) .
Advanced: How can contradictions between computational and experimental stability data for nitro-substituted furans be resolved?
- Revisiting computational models : Use higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for solvation effects and steric hindrance.
- Experimental validation : Perform accelerated stability studies under varying pH, temperature, and light exposure. For example, nitro groups may undergo photodegradation, necessitating dark storage .
- Cross-referencing thermodynamic data : Compare experimental enthalpy values (e.g., from DSC) with computational predictions to identify discrepancies in resonance stabilization .
Basic: What are key stability considerations for handling and storing nitroaryl-bis(5-methylfuran) derivatives?
- Light sensitivity : Store in amber glassware or opaque containers to prevent nitro group photoreduction.
- Temperature : Maintain at 0–6°C for long-term storage; avoid freeze-thaw cycles .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the methanediyl bridge.
- Inert atmosphere : Argon or nitrogen blankets reduce oxidative degradation .
Advanced: How do nitroaryl-bis(5-methylfuran) derivatives serve as precursors for nitrogen-containing heterocycles?
These compounds act as synthons for:
- Indole derivatives : Via Heck coupling or cyclization reactions (e.g., forming 2-(3-oxobut-1-enyl)-3-(5-methylfur-2-yl)indole) .
- Polycyclic systems : Reductive amination or [4+2] cycloadditions generate fused heterocycles with potential bioactivity.
- Mechanistic insight : The electron-withdrawing nitro group directs electrophilic substitution, enabling regioselective functionalization of the furan rings .
Basic: What solvents are compatible with nitroaryl-bis(5-methylfuran) compounds during synthesis?
- Polar aprotic solvents : Dioxane, DMF, or THF enhance solubility without reacting with the nitro group.
- Avoid protic solvents : Methanol or water may protonate the furan oxygen, destabilizing the ring.
- Crystallization solvents : Hexane/CH₂Cl₂ mixtures (1:1) yield high-purity crystals .
Advanced: What strategies mitigate competing side reactions in multi-step syntheses involving nitroaryl-bis(5-methylfuran) cores?
- Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to amine for subsequent functionalization).
- Flow chemistry : Continuous reactors minimize intermediate degradation.
- Kinetic control : Use low temperatures (-20°C) to favor desired pathways over thermodynamically stable byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
